molecular formula C12H18O3 B3280183 Cyclopentanecarboxylic acid anhydride CAS No. 71016-95-0

Cyclopentanecarboxylic acid anhydride

Cat. No.: B3280183
CAS No.: 71016-95-0
M. Wt: 210.27 g/mol
InChI Key: GRCAXSKSTZXYIK-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylic acid anhydride (C6H8O3) is an organic compound derived from cyclopentanecarboxylic acid. It is a colorless, nonvolatile oil with a cyclic five-carbon ring structure. The anhydride form implies that it contains two carboxylic acid groups, which are reactive and play a crucial role in various chemical reactions .


Synthesis Analysis

  • Palladium-Catalyzed Hydrocarboxylation

    • The reaction proceeds through the addition of CO to the double bond of cyclopentene, followed by hydrolysis to yield the anhydride .
  • Alternative Route

    • Another approach involves the base-induced ring contraction of 2-chloro cyclohexanone to produce the ester methyl cyclopentanecarboxylate . This ester can then be hydrolyzed to form this compound .


Molecular Structure Analysis

This compound consists of a five-membered cyclic ring (cyclopentane) with two carboxylic acid groups attached. The molecular formula is C6H8O3 .


Physical and Chemical Properties Analysis

  • Hazards : It is labeled as a warning substance and may cause skin and eye irritation .

Scientific Research Applications

Gibberellin Antagonism

Cyclopentanecarboxylic acid (CPCA) demonstrates activity antagonistic to gibberellin (GA), a plant hormone. It acts as a weak GA antagonist in several plant responses such as dwarf maize growth, leaf senescence in Rumex, and amylase production in barley half-seeds. This inhibitory effect of CPCA is overcome by the simultaneous application of high doses of GA3 or GA7 in dwarf maize. This indicates a potential use of CPCA in agricultural practices where GA modulation is desired (Marcus & Goldthwaite, 1973).

Synthesis of Methyl Nadic Anhydride

Methyl Nadic Anhydride, an important downstream product of methyl cyclopentadiene, is synthesized using cyclopentanecarboxylic acid anhydride. It serves as a high-performance liquid anhydride epoxy resin curing agent and is extensively used as an electrical insulating material. The process of synthesizing and applications of methyl nadic anhydride, including its market prospects, are significant areas of research in the field of material science (Sinopec Shanghai, 2012).

Lipase-Catalyzed Enantioselective Esterification

This compound is used in lipase-catalyzed enantioselective esterification processes. Specifically, it has been used to achieve efficient kinetic resolution of dl-menthol. The process involves continuous feeding of propionic anhydride into a reactor containing dl-menthol and Candida cylindracea lipase, indicating its relevance in biochemical and pharmaceutical industries (Xu, Kawamoto, & Tanaka, 1995).

Electrolytic Dissociation in Pharmaceutical Intermediates

Cyclopentanedicarboxylic acids, related to this compound, are widely used in industry, particularly as pharmaceutical intermediates. Their behavior in solutions, especially the electrolytic dissociation, determines the distribution of biopharmaceutically active and inactive forms in their solutions. Understanding these equilibria is crucial for the effective use of these compounds in pharmaceutical applications (Kvaratskhelia, Kvaratskhelia, & Kurtanidze, 2013).

Synthesis of Enantiomerically Pure Amido Acids

This compound is used in the desymmetrization of bicyclic, meso-anhydrides by proline esters. This process provides a method for the synthesis of enantiomerically pure amido acids, which can be further converted into β-amino acid-containing peptide analogues, highlighting its significance in organic chemistry and drug development (Jones et al., 1997).

Properties

IUPAC Name

cyclopentanecarbonyl cyclopentanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c13-11(9-5-1-2-6-9)15-12(14)10-7-3-4-8-10/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCAXSKSTZXYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)OC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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